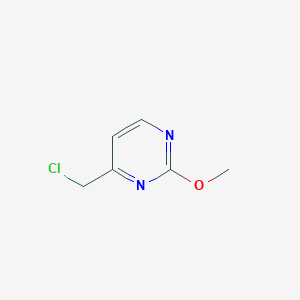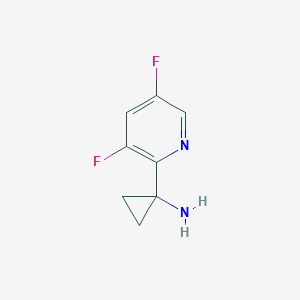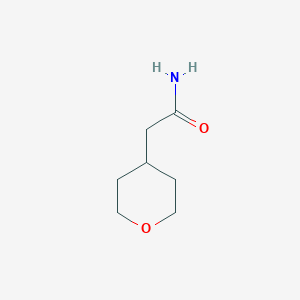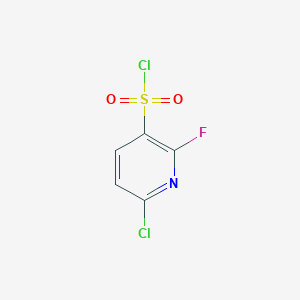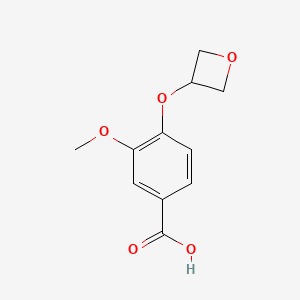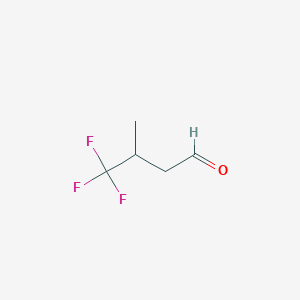
3-(Trifluoromethyl)butyraldehyde
描述
3-(Trifluoromethyl)butyraldehyde is an organic compound with the molecular formula C5H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the third carbon of a butyraldehyde chain. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes due to its unique reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)butyraldehyde can be synthesized through several methods. One common approach involves the radical trifluoromethylation of butyraldehyde. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The reaction is often catalyzed by photoredox catalysts, which facilitate the formation of the trifluoromethyl radical and its subsequent addition to the butyraldehyde molecule .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of trifluoromethyl-substituted alkenes. This method uses rhodium or cobalt catalysts to add a formyl group to the alkene, resulting in the formation of the aldehyde . The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(Trifluoromethyl)butyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 3-(Trifluoromethyl)butanoic acid.
Reduction: 3-(Trifluoromethyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Trifluoromethyl)butyraldehyde is used in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
作用机制
The mechanism of action of 3-(Trifluoromethyl)butyraldehyde in chemical reactions involves the reactivity of the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is highly electronegative, which influences the reactivity of the adjacent carbon atoms. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The trifluoromethyl group can also participate in radical reactions, forming stable intermediates that facilitate various transformations .
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group attached to a benzaldehyde ring.
3-(Trifluoromethyl)propionaldehyde: Contains a trifluoromethyl group attached to a propionaldehyde chain.
3-(Trifluoromethyl)acrylic acid: Contains a trifluoromethyl group attached to an acrylic acid chain.
Uniqueness
3-(Trifluoromethyl)butyraldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of a trifluoromethyl group.
属性
IUPAC Name |
4,4,4-trifluoro-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSIVWGPYKWZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
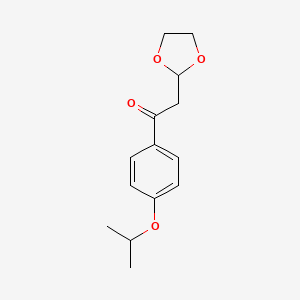
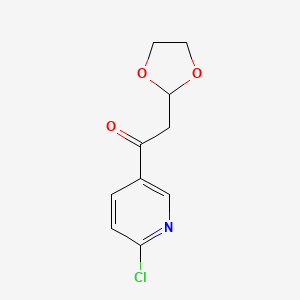
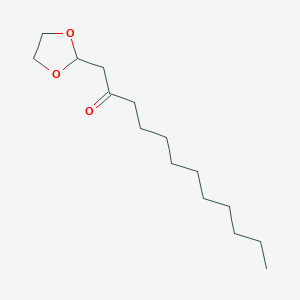
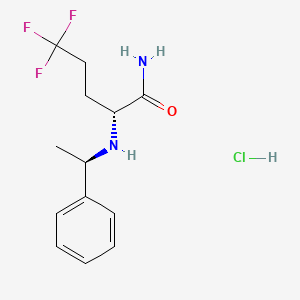
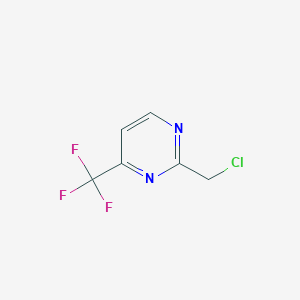
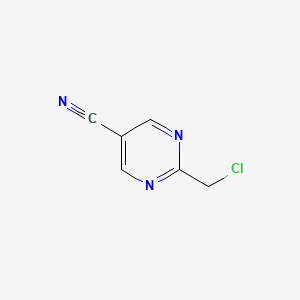
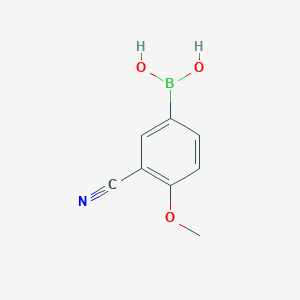
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
